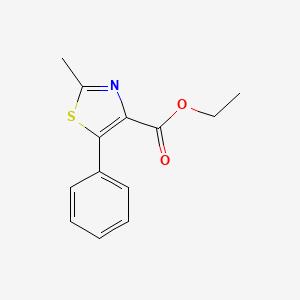

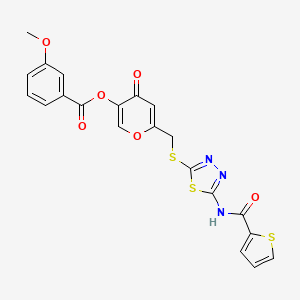

![molecular formula C10H8N6S B2952167 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 953754-64-8](/img/structure/B2952167.png)

4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine” is a complex organic compound that contains a tetrazole ring. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have been used in various fields due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis

Tetrazoles are appealing ligands in coordination chemistry and important compounds in pharmaceutical and material sciences . Moreover, 1H-tetrazoles proved valuable for the preparation of substituted tetrazoles and other nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .科学的研究の応用

Antioxidant and Antibacterial Activities

Lastly, these compounds have been evaluated for their antioxidant properties, which play a role in preventing oxidative stress-related diseases, and antibacterial activities against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Each of these applications represents a significant field of research where “4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine” could potentially make an impact. The compound’s versatility in addressing a range of health issues makes it a valuable subject for further scientific investigation .

作用機序

Target of Action

The primary target of the compound 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is fungal CYP51 . CYP51, also known as 14α-demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of cell membranes .

Mode of Action

The compound interacts with its target by binding and inhibiting CYP51 . This inhibition prevents the formation of ergosterol, disrupting the integrity of the fungal cell membranes . The tetrazole moiety in the compound increases its selectivity for CYP51, resulting in little interaction with human cytochrome P450s . This high selectivity distinguishes it from other antifungals with imidazole or triazole moieties, such as ketoconazole or fluconazole, which have a high number of drug-drug interactions due to their interaction with human CYPs .

Biochemical Pathways

By inhibiting CYP51, the compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity . This disruption of the cell membrane structure is the primary downstream effect of the compound’s action on the biochemical pathway.

Pharmacokinetics

They are often used as metabolically stable substitutes for carboxylic acid functional groups, which can enhance their bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of fungal cell membranes due to the inhibition of ergosterol synthesis . This leads to the death of the fungal cells, making the compound effective against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, tetrazoles can react with acidic materials and strong oxidizers to generate corrosive and toxic gases and heat . They can also react with a few active metals to produce new compounds that are explosive on shock . These properties suggest that the compound’s action, efficacy, and stability could be affected by the pH and the presence of oxidizing agents or active metals in its environment .

Safety and Hazards

特性

IUPAC Name |

4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-2-1-3-8(4-7)16-6-12-14-15-16/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIMPCROBYQYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

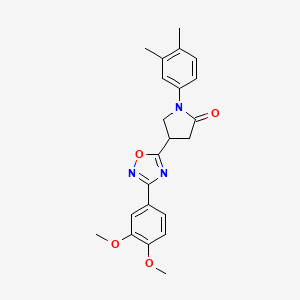

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)

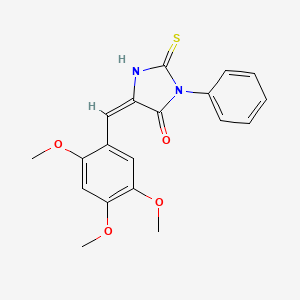

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)

![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)